molecular formula C10H10F3NO B12078926 Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- CAS No. 203176-56-1

Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)-

Cat. No.: B12078926
CAS No.: 203176-56-1
M. Wt: 217.19 g/mol
InChI Key: KWZQDMRRNOKEII-IUCAKERBSA-N
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Preparation Methods

The synthesis of Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- typically involves the reaction of a chiral amine with a carbonyl compound in the presence of a trifluoromethylating agent. One common method is the condensation of (S)-phenylglycinol with trifluoroacetaldehyde . The reaction is usually carried out under mild conditions, often at room temperature, and can be catalyzed by acids or bases to improve yield and selectivity .

Chemical Reactions Analysis

Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions are often valuable intermediates for further chemical transformations.

Scientific Research Applications

Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- has several applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: This compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

    Industry: In industrial applications, it is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as a ligand, binding to metal centers in catalytic processes, or as a substrate for enzymatic reactions. The phenyl ring provides additional stability and reactivity, making it a versatile compound in various chemical and biological contexts.

Comparison with Similar Compounds

Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- can be compared with other oxazolidines and chiral auxiliaries:

    Oxazolidine, 4-phenyl-2-(methyl)-: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    Oxazolidine, 4-phenyl-2-(ethyl)-: Similar structure but with an ethyl group instead of trifluoromethyl, affecting its chemical properties.

    Oxazolidine, 4-phenyl-2-(tert-butyl)-: The bulkier tert-butyl group influences its steric and electronic characteristics.

The uniqueness of Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

203176-56-1

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

(2S,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9-14-8(6-15-9)7-4-2-1-3-5-7/h1-5,8-9,14H,6H2/t8-,9-/m0/s1

InChI Key

KWZQDMRRNOKEII-IUCAKERBSA-N

Isomeric SMILES

C1[C@H](N[C@@H](O1)C(F)(F)F)C2=CC=CC=C2

Canonical SMILES

C1C(NC(O1)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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